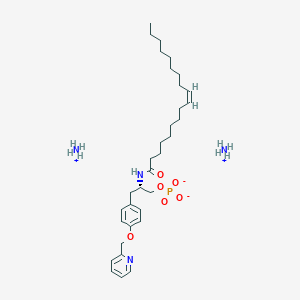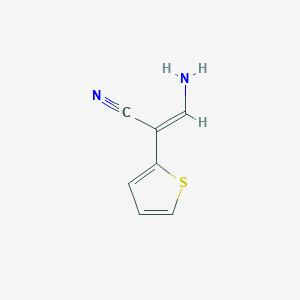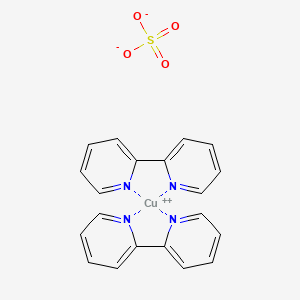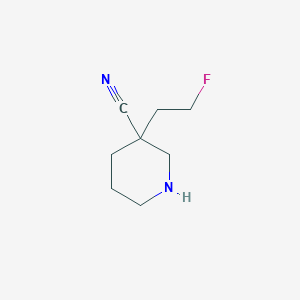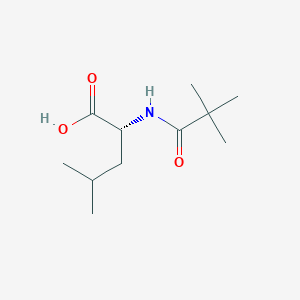
(2R)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which contribute to its diverse reactivity and utility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid typically involves the chemical modification of precursor molecules through a series of reactions. One common method includes:
Amination Reactions: Introduction of the amino group to the precursor molecule.
Substitution Reactions: Replacement of specific functional groups to achieve the desired structure.
Acylation Reactions: Addition of the acyl group to form the final compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include:
Batch Processing: Controlled reaction conditions in large reactors.
Continuous Flow Processing: Streamlined production with continuous input and output of reactants and products.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into oxidized derivatives.
Reduction: Reduction of functional groups to achieve different chemical states.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. These interactions may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate biological responses.
Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular functions.
Comparación Con Compuestos Similares
- (2R)-2-(2,2-dimethylpropanoylamino)-2-phenylacetic acid
- (2R)-2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetic acid
Comparison: Compared to similar compounds, (2R)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid is unique due to its specific structural configuration and reactivity. This uniqueness contributes to its distinct applications and potential advantages in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H21NO3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
(2R)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-7(2)6-8(9(13)14)12-10(15)11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
Clave InChI |
OLZMLDKOPZADGZ-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)O)NC(=O)C(C)(C)C |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


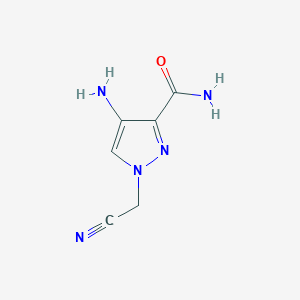

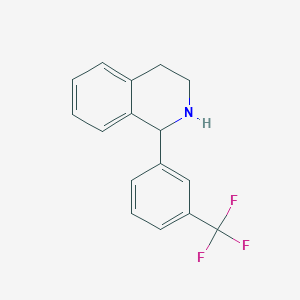
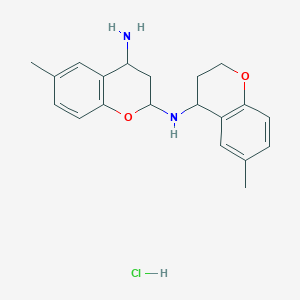
![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
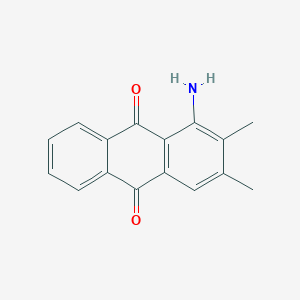
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
